molecular formula C17H20N2O2 B5453237 3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide

3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5453237
M. Wt: 284.35 g/mol
InChI Key: KXYOTCRVNFUEFX-UHFFFAOYSA-N
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Description

3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol . It is a benzamide derivative with an ethoxy group at the third position, an ethyl group, and a pyridin-4-ylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with N-ethyl-N-(pyridin-4-ylmethyl)amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethoxybenzoic acid or 3-ethoxybenzaldehyde.

    Reduction: Formation of 3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide
  • 3-ethoxy-N-ethyl-N-(pyridin-3-ylmethyl)benzamide
  • 3-ethoxy-N-ethyl-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the third position and the pyridin-4-ylmethyl group attached to the nitrogen atom can result in distinct interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

3-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-19(13-14-8-10-18-11-9-14)17(20)15-6-5-7-16(12-15)21-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYOTCRVNFUEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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